![molecular formula C12H18O2 B13965532 2-Cyclohexen-1-one, 5-hydroxy-2,3,5,6,6-pentamethyl-4-methylene- CAS No. 50506-57-5](/img/structure/B13965532.png)
2-Cyclohexen-1-one, 5-hydroxy-2,3,5,6,6-pentamethyl-4-methylene-
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Overview
Description
2-Cyclohexen-1-one, 5-hydroxy-2,3,5,6,6-pentamethyl-4-methylene- is a complex organic compound with a unique structure that includes multiple methyl groups and a hydroxyl group
Preparation Methods
The synthesis of 2-Cyclohexen-1-one, 5-hydroxy-2,3,5,6,6-pentamethyl-4-methylene- can be achieved through several routes. One common method involves the oxidation of cyclohexene in the presence of a silver or palladium catalyst . This process typically requires controlled conditions to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale oxidation reactions using similar catalysts and optimized reaction conditions to maximize yield and efficiency .
Chemical Reactions Analysis
2-Cyclohexen-1-one, 5-hydroxy-2,3,5,6,6-pentamethyl-4-methylene- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The presence of multiple methyl groups allows for substitution reactions, where one or more methyl groups can be replaced by other functional groups. Common reagents used in these reactions include organocopper nucleophiles, enol silanes, and phosphoniosilylations.
Scientific Research Applications
2-Cyclohexen-1-one, 5-hydroxy-2,3,5,6,6-pentamethyl-4-methylene- has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of fragrances and flavoring agents due to its distinct chemical properties.
Mechanism of Action
The mechanism of action for 2-Cyclohexen-1-one, 5-hydroxy-2,3,5,6,6-pentamethyl-4-methylene- involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the multiple methyl groups provide hydrophobic interactions. These interactions can affect enzyme activity, receptor binding, and other biological processes .
Comparison with Similar Compounds
Similar compounds to 2-Cyclohexen-1-one, 5-hydroxy-2,3,5,6,6-pentamethyl-4-methylene- include:
2-Cyclohexen-1-one, 4-(3-hydroxy-1-butenyl)-3,5,5-trimethyl-: This compound has a similar cyclohexenone structure but with different substituents.
2-Cyclohexen-1-one, 4-hydroxy-3,5,5-trimethyl-4-(3-oxo-1-butenyl)-: Another related compound with variations in the functional groups attached to the cyclohexenone ring. These compounds share structural similarities but differ in their specific functional groups, leading to unique chemical and biological properties.
Biological Activity
2-Cyclohexen-1-one, 5-hydroxy-2,3,5,6,6-pentamethyl-4-methylene- is a compound of interest due to its unique structural properties and potential biological activities. This article examines its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a cyclohexene ring with multiple methyl groups and a hydroxyl group. Its structure can be represented as follows:
This configuration contributes to its reactivity and interaction with biological systems.
Anticancer Activity
Research indicates that derivatives of cyclohexene compounds exhibit significant anticancer properties. A study highlighted the synthesis of cyclohexenyl-substituted phenols which were evaluated for their inhibitory effects on endothelial cells and various cancer cell lines. The results showed that certain derivatives had IC50 values in the low micromolar range against human umbilical vein endothelial cells (HUVEC) and cancer cell lines, indicating potent anticancer activity .
Compound | Cell Line | IC50 (µM) |
---|---|---|
2-tert-butyl-5-(cyclohexen-2-yl)benzene-1,4-diol | HUVEC | 1.4 |
2,5-di(cyclohexen-2-yl)benzene-1,4-diol | HUVEC | 2.0 |
Anti-inflammatory Effects
Cyclohexene derivatives are also known for their anti-inflammatory properties. A study on related compounds indicated that they could inhibit the activation of nuclear factor-kappa B (NF-kB), a key transcription factor involved in inflammatory responses. This inhibition could lead to reduced expression of pro-inflammatory cytokines .
Antioxidant Activity
The antioxidant potential of cyclohexene compounds has been explored in various studies. The presence of multiple methyl groups enhances the electron-donating capacity of these compounds, allowing them to scavenge free radicals effectively. This activity is crucial for protecting cells from oxidative stress-related damage .
The biological activities of 2-Cyclohexen-1-one derivatives can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : By interfering with cell cycle progression in cancer cells.
- Modulation of Signaling Pathways : Affecting pathways related to inflammation and apoptosis.
- Antioxidant Defense : Acting as free radical scavengers to mitigate oxidative stress.
Study on Anticancer Activity
A notable case study involved the evaluation of a series of cyclohexenyl compounds against various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The results demonstrated that certain derivatives exhibited high cytotoxicity with IC50 values significantly lower than traditional chemotherapeutics .
Clinical Relevance
While preclinical studies show promise, clinical trials are necessary to validate the efficacy and safety of these compounds in humans. Current research is ongoing to explore their potential therapeutic applications in oncology and inflammation management.
Properties
CAS No. |
50506-57-5 |
---|---|
Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
5-hydroxy-2,3,5,6,6-pentamethyl-4-methylidenecyclohex-2-en-1-one |
InChI |
InChI=1S/C12H18O2/c1-7-8(2)10(13)11(4,5)12(6,14)9(7)3/h14H,3H2,1-2,4-6H3 |
InChI Key |
AWDXNCDZBAVUOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C(C(C1=C)(C)O)(C)C)C |
Origin of Product |
United States |
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